2-Nitro-6-(propan-2-yloxy)naphthalene
Description
2-Nitro-6-(propan-2-yloxy)naphthalene is a naphthalene derivative featuring a nitro group (-NO₂) at the 2-position and an isopropoxy group (-OCH(CH₃)₂) at the 6-position. Naphthalene derivatives are widely studied for their applications in pharmaceuticals, materials science, and organic synthesis. For example, 6-methoxy-2-acetonaphthone (a related compound) is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen . The nitro and alkoxy substituents in this compound likely influence its electronic properties, solubility, and reactivity, making it relevant for applications such as organic electronics or catalytic processes.
Properties
IUPAC Name |
2-nitro-6-propan-2-yloxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9(2)17-13-6-4-10-7-12(14(15)16)5-3-11(10)8-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTYEFPABRBKJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
Reaction Conditions :
-
Substrate : 6-Hydroxy naphthalene
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Alkylating Agent : Isopropyl bromide or iodide
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Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
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Solvent : Acetone, dimethylformamide (DMF), or tetrahydrofuran (THF)
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Temperature : Reflux (60–80°C)
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Time : 6–12 hours
Mechanism :
The reaction proceeds via deprotonation of the phenolic oxygen by the base, followed by nucleophilic attack on the alkyl halide.
Example Protocol :
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Combine 6-hydroxy naphthalene (10 mmol), isopropyl bromide (12 mmol), and K₂CO₃ (15 mmol) in acetone.
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Reflux for 8 hours, cool, filter, and concentrate.
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Purify via column chromatography (hexane/ethyl acetate) to isolate 6-(propan-2-yloxy)naphthalene (yield: 75–85%).
Nitration of 6-(Propan-2-yloxy)naphthalene
Nitration introduces the nitro group at the 2-position, leveraging the directing effects of the ether group.
Regioselective Nitration
Reaction Conditions :
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Nitrating Agent : Fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄)
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Temperature : 0–5°C (controlled to avoid di-nitration)
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Time : 1–2 hours
Mechanism :
The electron-donating propan-2-yloxy group activates the naphthalene ring, directing electrophilic attack to the ortho (2-position) and para (8-position) sites. Steric and electronic factors favor nitration at the 2-position.
Example Protocol :
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Dissolve 6-(propan-2-yloxy)naphthalene (5 mmol) in H₂SO₄ (10 mL) at 0°C.
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Add HNO₃ (5.5 mmol) dropwise, stir for 1 hour.
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Quench with ice, extract with dichloromethane, and neutralize with NaHCO₃.
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Isolate 2-nitro-6-(propan-2-yloxy)naphthalene via recrystallization (ethanol/water) (yield: 60–70%).
Alternative Synthetic Routes
Direct Functionalization of Pre-Nitrated Intermediates
Substrate : 2-Nitro-6-hydroxynaphthalene
Etherification :
Catalytic Methods
Palladium-Catalyzed Coupling :
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Cross-coupling of 6-bromo-2-nitronaphthalene with isopropyl alcohol using Pd(OAc)₂ and XPhos.
Yield : ~50% (limited by substrate availability).
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-6-(propan-2-yloxy)naphthalene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of naphthoquinone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2-Amino-6-(propan-2-yloxy)naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Oxidation: Naphthoquinone derivatives.
Scientific Research Applications
2-Nitro-6-(propan-2-yloxy)naphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various naphthalene derivatives, which are useful in organic synthesis and material science.
Biology: The compound can be used in the study of nitroaromatic compounds’ biological activity and their interactions with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Nitro-6-(propan-2-yloxy)naphthalene largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved would vary based on the specific application and the chemical environment.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-Nitro-6-(propan-2-yloxy)naphthalene, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Substituent Position and Reactivity: The position of the nitro group significantly impacts chemical behavior. For example, 1-nitronaphthalene exhibits higher reactivity in electrophilic substitutions compared to 2-nitro derivatives due to steric and electronic effects.
Applications: Pharmaceuticals: 6-Methoxy-2-acetonaphthone’s role in Naproxen synthesis underscores the importance of alkoxy-naphthalene derivatives in drug development . In contrast, 2-phenylnaphthalene derivatives show anti-inflammatory properties . Materials Science: The butoxy-nitro analog (C₂₀H₁₉NO₃) is utilized in energy storage and carbon nanotube composites, suggesting that this compound could similarly serve in advanced materials .
Synthetic Pathways :
- Alkoxy-naphthalene derivatives are typically synthesized via nucleophilic substitution. For instance, propargyl bromide reacts with naphthols in DMF to form propargyloxy derivatives . Adapting this method with isopropyl halides could yield this compound.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
